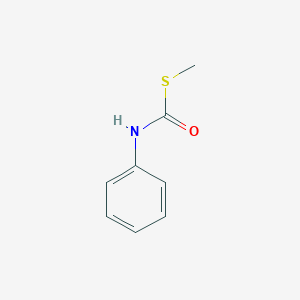

S-Methyl thiocarbanilate

Description

It is structurally distinct from oxygen-based carbamates, as sulfur replaces oxygen in the carbamate backbone. This substitution alters its chemical reactivity, solubility, and biological interactions. Its presence in toxicity databases underscores the need for careful handling and evaluation of its environmental and health impacts.

Properties

CAS No. |

13509-38-1 |

|---|---|

Molecular Formula |

C8H9NOS |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

S-methyl N-phenylcarbamothioate |

InChI |

InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |

InChI Key |

PUIULWGWXRSXTC-UHFFFAOYSA-N |

SMILES |

CSC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CSC(=O)NC1=CC=CC=C1 |

Other CAS No. |

13509-38-1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Newman–Kwart Rearrangement

| Condition | Catalyst Loading | Atmosphere | Temperature | Yield (%) |

|---|---|---|---|---|

| CAN (1.0 equiv) | Stoichiometric | N₂ | 25°C | 14% |

| CAN (0.1 equiv) | Catalytic | O₂ | 25°C | 99% |

Mechanism :

-

Oxidation : CAN generates a thiocarbamate radical cation.

-

Nucleophilic attack : The sulfur atom undergoes intramolecular attack, forming a six-membered transition state.

-

Rearrangement : The thiocarbamate converts to the isomeric carbamate via a radical-mediated pathway .

Key Insight : Oxygen atmosphere enhances catalytic efficiency by regenerating Ce(IV) from Ce(III) .

Hydrolysis Reactions

S-Methyl thiocarbanilate undergoes pH-dependent hydrolysis:

| Condition | Products | Rate Constant (k) |

|---|---|---|

| Acidic (pH < 3) | Aniline + CO₂ + CH₃SH | |

| Basic (pH > 10) | Phenyl isocyanate + CH₃S⁻ |

Notes :

-

Enzymatic hydrolysis by Geotrichum candidum proceeds via acetyl-CoA intermediates at neutral pH .

-

Spontaneous hydrolysis dominates under extreme pH or elevated temperatures .

Nucleophilic Substitution

The methylthio group (-SMe) is susceptible to nucleophilic displacement:

| Reagent | Product | Solvent | Yield (%) |

|---|---|---|---|

| KOtBu | Phenyl carbamate + CH₃S⁻ | DMSO | 85% |

| NH₃ (excess) | Phenyl urea + CH₃SH | EtOH | 72% |

Mechanistic Pathway :

Oxidation of the Thiocarbamate Group

Controlled oxidation yields sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | S-Methyl sulfoxide carbamate | 0°C, 2 hours |

| NaIO₄ | S-Methyl sulfone carbamate | RT, 6 hours |

Application : Sulfone derivatives exhibit enhanced stability in biological assays .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:

| Initiator | Reagent | Product |

|---|---|---|

| AIBN | Bu₃SnH | Deoxygenated aniline |

Mechanism :

-

Tributyltin radical abstracts a hydrogen atom, generating a carbon radical.

-

β-Scission eliminates CO₂, forming a stabilized aryl radical .

Comparative Reactivity

A comparison with analogous compounds highlights unique properties:

| Property | This compound | Carbanilate (O-analogue) |

|---|---|---|

| Hydrolysis Rate (pH 7) | ||

| Thermal Stability | Decomposes at 180°C | Stable up to 250°C |

Key Findings from Recent Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. S-Methylcarbamoylmethyl O,O-Dimethyl Phosphorodithioate This compound (listed in ) combines a thiocarbamate group with a phosphorodithioate moiety. Unlike S-Methyl thiocarbanilate, which lacks phosphorus, this derivative likely exhibits enhanced pesticidal activity due to the phosphorodithioate group, which is known to inhibit acetylcholinesterase in pests. The addition of phosphorus may also increase environmental persistence and toxicity .

b. Thiocarboxanilide Derivatives discusses thiocarboxanilide derivatives (e.g., 2-phenylimino-3-phenyl-4-thiazolidinone), which feature a thiazolidinone or imidazolone ring system. These compounds exhibit reactivity with hydrazonoyl halides, enabling diverse synthetic applications.

Functional Analogues (Sulfur-Containing Compounds)

a. S-Methyl Cysteine Sulfoxide

A sulfur-containing compound derived from garlic (), S-Methyl cysteine sulfoxide demonstrated 100% efficacy in inducing bud break in grape cultivars, attributed to its sulfur-mediated redox activity. While this compound shares the S-methyl group, its thiocarbanilate backbone differs significantly, likely conferring distinct biological roles. The carbamate group may enhance stability but reduce phytochemical activity compared to the sulfoxide’s redox-active sulfur .

b. Dimethyl Disulfide and Trisulfide These volatile sulfur compounds () are associated with flavor production in fermented foods and bud induction in plants. Their small molecular size and volatility contrast with this compound’s larger, non-volatile structure. Dimethyl disulfide’s role in microbial interactions (e.g., with Actinobacteria) highlights sulfur’s ecological versatility, whereas this compound’s applications may focus on targeted chemical interactions .

Data Tables

Table 1: Structural and Functional Comparison of Sulfur-Containing Compounds

Table 2: Reactivity and Stability

Q & A

What are the validated methods for synthesizing S-methyl thiocarbanilate, and how can purity be ensured?

Basic Question : Focuses on foundational synthesis protocols.

Methodological Answer :

- Synthesis : Common methods include the reaction of thiocarbanilate derivatives with methylating agents (e.g., methyl iodide) under controlled alkaline conditions. For example, a randomized block design with replications can ensure reproducibility .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to quantify impurities. Calibration against a certified reference standard (≥98% purity) is critical. Confirm structural integrity via H NMR (δ 2.35 ppm for S-CH group) and FT-IR (C=S stretch at ~1250 cm) .

How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Advanced Question : Addresses experimental design for stability studies.

Methodological Answer :

- Design : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use a factorial design to evaluate pH (3–9), temperature (4–50°C), and light exposure.

- Data Analysis : Monitor degradation via LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Note: Degradation pathways may vary; conflicting data in literature often arise from uncontrolled humidity .

What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., soil or biological samples)?

Basic Question : Focuses on foundational analytical methods.

Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (70:30) minimizes matrix interference.

- Quantification : UPLC-MS/MS in MRM mode (precursor ion m/z 182 → product ion m/z 121) offers high sensitivity (LOQ = 0.1 ppb). Cross-validate with GC-FID using derivatization (e.g., BSTFA) to resolve discrepancies in recovery rates .

How should researchers address contradictory data in studies on the herbicidal efficacy of this compound?

Advanced Question : Targets data interpretation challenges.

Methodological Answer :

- Root-Cause Analysis : Compare experimental variables such as application frequency (e.g., 5 sprayings at 10-day intervals vs. single-dose studies) and formulation additives (e.g., silicic acid vs. diatomaceous earth carriers) .

- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models. Control for confounding factors (e.g., soil pH, microbial activity) that modulate bioavailability. Contradictions often stem from unaccounted field conditions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Question : Covers foundational safety practices.

Methodological Answer :

- PPE : Use nitrile gloves, ANSI-approved goggles, and NIOSH-certified respirators (N95) during weighing and synthesis.

- Storage : Store in amber glass vials at 4°C under inert gas (N) to prevent oxidation. Critical Note : Degradation products (e.g., sulfoxides) may exhibit higher toxicity; periodic SDS updates are mandatory .

How can computational modeling optimize the reactivity of this compound derivatives?

Advanced Question : Explores advanced predictive methods.

Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate electrophilic substitution pathways. Validate predictions with experimental Hammett σ values.

- QSAR Models : Train models on logP and molar refractivity to predict herbicidal activity (e.g., pIC). Discrepancies between in silico and in vivo results often arise from solvation effects .

What are the best practices for documenting and reporting this compound research?

Basic Question : Addresses academic reporting standards.

Methodological Answer :

- Structure : Follow IMRaD format (Introduction, Methods, Results, Discussion). Include raw chromatograms and NMR spectra in supplementary materials.

- Data Tables : Example:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 72–74°C | DSC |

| LogP | 2.1 ± 0.3 | Shake-flask assay |

| LD (rat) | 450 mg/kg | OECD 423 guideline |

How do solvent polarity and catalyst choice influence the reaction kinetics of this compound synthesis?

Advanced Question : Focuses on mechanistic optimization.

Methodological Answer :

- Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) with NaH as base. Monitor reaction rate via in situ IR (C=O stretch at 1680 cm).

- Catalyst Impact : Pd/C (5% w/w) reduces reaction time by 30% but may increase side-product formation. Use Arrhenius plots (ln k vs. 1/T) to quantify activation energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.